molecular formula C8H10O3 B14678180 Methyl (3-oxocyclopent-1-en-1-yl)acetate CAS No. 29850-20-2

Methyl (3-oxocyclopent-1-en-1-yl)acetate

Cat. No.: B14678180
CAS No.: 29850-20-2
M. Wt: 154.16 g/mol
InChI Key: UVOJYKVDHPMWFN-UHFFFAOYSA-N
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Description

Methyl (3-oxocyclopent-1-en-1-yl)acetate is a cyclic ester featuring a cyclopentene ring substituted with a ketone group at position 3 and an acetoxymethyl group. Its molecular structure combines a conjugated enone system with an ester functionality, making it reactive in nucleophilic additions and cycloadditions. This compound is primarily utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and fragrances. Its cyclic nature enhances stability compared to linear esters, while the ketone group enables diverse chemical modifications .

Properties

CAS No.

29850-20-2

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

methyl 2-(3-oxocyclopenten-1-yl)acetate

InChI

InChI=1S/C8H10O3/c1-11-8(10)5-6-2-3-7(9)4-6/h4H,2-3,5H2,1H3

InChI Key

UVOJYKVDHPMWFN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=O)CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (3-oxocyclopent-1-en-1-yl)acetate can be synthesized through several methods. One common approach involves the esterification of 3-oxocyclopent-1-en-1-yl acetic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include steps for the recovery and recycling of solvents and catalysts to enhance sustainability and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Methyl (3-oxocyclopent-1-en-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of methyl (3-oxocyclopent-1-en-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites may exert biological effects by modulating enzyme activity, receptor binding, or signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclopentane/Cyclopentene Backbones

Methyl 3-oxo-2-(2-pentenyl)cyclopentaneacetate
  • Structure : Differs by a saturated cyclopentane ring and a 2-pentenyl substituent.
  • Properties : The absence of the cyclopentene double bond reduces conjugation, lowering reactivity toward Diels-Alder reactions. The pentenyl chain increases hydrophobicity, affecting solubility in polar solvents.
  • Applications : Used in jasmonate derivatives (e.g., (±)-Methyl Jasmonate), which act as plant stress hormones .
Methyl [3-hydroxy-2-(pent-2-en-1-yl)cyclopentyl]acetate
  • Structure : Features a hydroxyl group instead of a ketone at position 3.
  • Properties : The hydroxyl group enhances hydrogen-bonding capacity, increasing boiling point (estimated ~250°C) and water solubility compared to the ketone analogue.
  • Applications: Potential use in prostaglandin synthesis due to its stereochemical flexibility .
Cesium 2-(1-methylcyclopent-1-yl)oxy-2-oxoacetate
  • Structure : Contains a cesium salt of a cyclopentyl oxoacetate.
  • Properties : Ionic nature grants high solubility in polar solvents. The absence of an ester group limits its utility in esterification reactions.
  • Applications : Intermediate in photochemical reactions, leveraging cesium’s strong base character .

Linear and Aromatic Esters

Methyl Acetate
  • Structure : Simple linear ester (CH₃COOCH₃).
  • Properties : Low molecular weight (74.08 g/mol), high volatility (boiling point: 57°C), and excellent solvent properties for resins and cellulose derivatives.
  • Applications : Industrial solvent replacing acetone; used in paints, coatings, and adhesives .
3-Methylpent-2-enyl Acetate
  • Structure : Branched unsaturated ester with a pentenyl chain.
  • Properties : Higher molecular weight (142.20 g/mol) reduces volatility. The double bond enables polymerization or epoxidation.
  • Applications : Flavoring agent in fragrances due to fruity odor .

Heterocyclic Analogues

Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate
  • Structure: Incorporates an isoindolinone ring fused to the ester.
  • Properties : Aromaticity increases thermal stability. The lactam group allows hydrogen bonding, enhancing crystallinity.
  • Applications : Investigated for anticancer activity due to structural similarity to kinase inhibitors .
Methyl [(dimethoxyphosphinothioyl)thio]acetate
  • Structure : Phosphorothioate ester with a methyl acetate backbone.
  • Properties : High reactivity in nucleophilic substitutions; sulfur atoms improve pesticidal activity.
  • Applications: Key intermediate in Dimethoate (organophosphate insecticide) production .

Comparative Data Table

Compound Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) Solubility Applications
Methyl (3-oxocyclopent-1-en-1-yl)acetate ~168.19 Cyclopentene, ketone, ester ~200 (estimated) Moderate in EtOH Pharmaceutical intermediates
Methyl 3-oxo-2-(2-pentenyl)cyclopentaneacetate 238.33 Cyclopentane, ketone, ester >250 Low in H₂O Jasmonate derivatives
Methyl Acetate 74.08 Linear ester 57 High in H₂O Industrial solvent
3-Methylpent-2-enyl Acetate 142.20 Branched unsaturated ester ~180 Low in H₂O Flavoring agent

Research Findings and Key Distinctions

  • Reactivity: The enone system in this compound facilitates Michael additions, unlike saturated analogues (e.g., Methyl 3-oxo-2-(2-pentenyl)cyclopentaneacetate) .
  • Biological Activity : Cyclic ketones exhibit higher bioactivity than linear esters; for example, jasmonate derivatives show plant signaling roles, while Methyl Acetate lacks such specificity .
  • Synthetic Utility : The target compound’s cyclic structure enhances stereochemical control in asymmetric synthesis, contrasting with linear esters like Methyl Acetate, which are primarily solvents .

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